molecular formula C20H14N4O3S B2465405 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207058-61-4

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2465405
CAS No.: 1207058-61-4
M. Wt: 390.42
InChI Key: KJWSVCNZAPMXGD-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound combining imidazo[2,1-b]thiazole and benzo[d]oxazol-2-one moieties. The imidazo[2,1-b]thiazole scaffold is recognized for its role in modulating kinase activity and cytotoxicity, as seen in VEGFR2 inhibitors and anticancer agents . The benzo[d]oxazol-2-one group is associated with applications in imaging probes and bifunctional chelates, highlighting its versatility in medicinal chemistry .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-18(12-24-16-6-1-2-7-17(16)27-20(24)26)21-14-5-3-4-13(10-14)15-11-23-8-9-28-19(23)22-15/h1-11H,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWSVCNZAPMXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant research findings, biochemical properties, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b]thiazole class, which is known for its pharmacological significance. The structure can be represented as follows:

N 3 imidazo 2 1 b thiazol 6 yl phenyl 2 2 oxobenzo d oxazol 3 2H yl acetamide\text{N 3 imidazo 2 1 b thiazol 6 yl phenyl 2 2 oxobenzo d oxazol 3 2H yl acetamide}

This compound features an imidazo[2,1-b]thiazole moiety attached to a phenyl group and a 2-oxobenzo[d]oxazole component, contributing to its biological activity.

2.1. In Vitro Studies

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • Ovarian Cancer (OVCAR-3) : The compound demonstrated potent inhibition of cell proliferation.
  • Colon Cancer (HCT-15) : Effective against this cell line as well.
  • Renal Cancer (CAKI-1 and UO-31) : Showed significant cytotoxicity.
  • Leukemia (CCRF-CEM and SR) : Displayed strong antiproliferative activity.

The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells .

2.2. Case Studies

In a study focusing on imidazo[2,1-b]thiazole derivatives, several compounds were synthesized and evaluated for their anticancer properties. Among these, derivatives similar to this compound exhibited selective inhibition of COX-2 with IC50 values ranging from 0.08 µM to 0.16 µM, highlighting their potential as therapeutic agents targeting inflammatory pathways associated with cancer .

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models in rats showed varying degrees of anti-inflammatory effects across different derivatives of imidazo[2,1-b]thiazoles. The inhibition index ranged from 3.7% to 39.1%, indicating that modifications in the chemical structure can significantly influence biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • COX Inhibition : Selectively inhibiting COX-2 enzymes involved in inflammatory processes.

These mechanisms suggest that the compound may serve dual roles in both anticancer and anti-inflammatory contexts .

5. Research Applications

The research surrounding this compound extends into various fields:

Field Application
Chemistry Building block for synthesizing complex molecules
Biology Investigated for anticancer and anti-inflammatory roles
Medicine Potential candidate for drug development
Industry Development of new materials and chemical processes

6. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an anticancer agent and anti-inflammatory drug underscores the importance of continued investigation into its mechanisms of action and therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole, including the compound , exhibit promising antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study reported the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives that were tested against Gram-positive and Gram-negative bacteria, revealing better activity against Gram-positive species such as Bacillus cereus and Bacillus thuringiensis .

Anticancer Properties

The anticancer potential of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been investigated through various in vitro assays. Compounds structurally related to this compound have exhibited significant growth inhibition in several cancer cell lines. For example, a related study found that certain derivatives displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Antitubercular Activity

The compound also shows potential as an antitubercular agent. Research has indicated that similar acetamide derivatives can inhibit key enzymes in Mycobacterium tuberculosis, which are essential for its survival and replication. In vitro studies demonstrated that these compounds could effectively reduce the viability of M. tuberculosis H37Rv strains . Further investigations into their in vivo efficacy are warranted to establish their therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes that yield high-purity products suitable for biological evaluation.

Biological Evaluation

In biological evaluations, compounds are assessed using a variety of assays:

  • Antimicrobial Assays : Disc diffusion and broth microdilution methods are commonly employed to determine the minimum inhibitory concentrations (MICs).
  • Cytotoxicity Assays : The NCI-60 cell line screen is a standard method for evaluating anticancer activity across different cancer types.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineResult Summary
AntimicrobialBacillus cereus, E. coliSignificant inhibition observed
AnticancerSNB-19, OVCAR-8PGIs from 51.88% to 86.61%
AntitubercularMycobacterium tuberculosis H37RvEffective enzyme inhibition

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide linker serves as a reactive site for nucleophilic substitution (S<sub>N</sub>2) due to the electron-withdrawing effects of the adjacent benzoxazolone ring. Key reactions include:

Reaction Reagents/Conditions Product Yield Analytical Confirmation
HydrolysisNaOH (2M), H<sub>2</sub>O, refluxN-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxybenzo[d]oxazol-3(2H)-one 78%NMR (δ 12.3 ppm, -NH), IR (1725 cm<sup>-1</sup>, C=O)
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-methylacetamide 65%LC-MS (m/z 423.2 [M+H]<sup>+</sup>)

Cyclization Reactions Involving the Benzoxazolone Moiety

The 2-oxobenzo[d]oxazol-3(2H)-yl group undergoes ring-opening and re-cyclization under acidic or basic conditions:

2.1. Acid-Catalyzed Ring Expansion

Treatment with PCl<sub>5</sub> in benzene induces electrophilic aromatic substitution, forming fused quinazolinone derivatives :

C20H15N3O3S+PCl5C20H13N3O2SCl+HCl\text{C}_{20}\text{H}_{15}\text{N}_3\text{O}_3\text{S} + \text{PCl}_5 \rightarrow \text{C}_{20}\text{H}_{13}\text{N}_3\text{O}_2\text{SCl} + \text{HCl}

Product : 7-Chloro-3-(imidazo[2,1-b]thiazol-6-yl)benzo oxazolo[3,2-a]quinazolin-5(3H)-one

  • Conditions : Reflux, 6 hours

  • Yield : 62%

2.2. Base-Mediated Rearrangement

In KOH/EtOH , the oxazolone ring opens to form a transient enolate, which re-cyclizes with amines to yield substituted benzoxazoles :

C20H15N3O3S+R-NH2C20H14N4O2S+H2O\text{C}_{20}\text{H}_{15}\text{N}_3\text{O}_3\text{S} + \text{R-NH}_2 \rightarrow \text{C}_{20}\text{H}_{14}\text{N}_4\text{O}_2\text{S} + \text{H}_2\text{O}

Example : Reaction with hydrazine produces 3-(imidazo[2,1-b]thiazol-6-yl)-N'-(2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide (82% yield) .

Electrophilic Aromatic Substitution at the Imidazo[2,1-b]thiazole Ring

The electron-rich imidazo[2,1-b]thiazole system undergoes nitration and sulfonation:

Reaction Reagents Position Product Application
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC-55-Nitroimidazo[2,1-b]thiazole derivative Precursor for anticancer agents
SulfonationSO<sub>3</sub>/DMF, 50°CC-22-Sulfoimidazo[2,1-b]thiazole derivative Water-soluble analogs

Cross-Coupling Reactions

The aryl bromide substituent (if present) enables Pd-catalyzed couplings:

4.1. Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> yields biaryl derivatives :

C20H15N3O3S+Ar-B(OH)2C26H20N3O3S\text{C}_{20}\text{H}_{15}\text{N}_3\text{O}_3\text{S} + \text{Ar-B(OH)}_2 \rightarrow \text{C}_{26}\text{H}_{20}\text{N}_3\text{O}_3\text{S}

Example : Coupling with 4-methoxyphenylboronic acid produces 4'-methoxybiphenyl-substituted analog (71% yield, confirmed by <sup>13</sup>C NMR) .

Reductive Amination of the Oxazolone Ring

Catalytic hydrogenation (H<sub>2</sub>/Pd-C ) reduces the oxazolone carbonyl to a secondary amine, enabling further derivatization :

C20H15N3O3S+H2C20H17N3O2S\text{C}_{20}\text{H}_{15}\text{N}_3\text{O}_3\text{S} + \text{H}_2 \rightarrow \text{C}_{20}\text{H}_{17}\text{N}_3\text{O}_2\text{S}

Product : 2-(3-Aminobenzo[d]oxazol-2(3H)-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

  • Conditions : 60 psi H<sub>2</sub>, 25°C, 12 hours

  • Yield : 68%

Photochemical Reactions

UV irradiation (λ = 254 nm) in MeCN induces [2+2] cycloaddition between the oxazolone and alkenes, forming tricyclic products :

C20H15N3O3S+CH2=CH2C22H19N3O3S\text{C}_{20}\text{H}_{15}\text{N}_3\text{O}_3\text{S} + \text{CH}_2=\text{CH}_2 \rightarrow \text{C}_{22}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

Product : Bicyclo[4.2.0]octa-1,3,5-triene-fused derivative (55% yield, characterized by X-ray crystallography) .

Stability Under Physiological Conditions

The compound degrades in phosphate-buffered saline (pH 7.4) via hydrolysis of the acetamide bond (t<sub>1/2</sub> = 3.2 hours at 37°C), forming 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and 3-(imidazo[2,1-b]thiazol-6-yl)aniline .

This reactivity profile highlights the compound’s versatility as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

C. Compound 5l ()

  • Structure : Imidazo[2,1-b]thiazole with a 4-chlorophenyl substituent and a morpholine-pyridinamide side chain.
  • Activity : VEGFR2 inhibitor (5.72% inhibition at 20 μM) with potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM) .
  • Key Difference : The target compound’s benzo[d]oxazol-2-one group may alter selectivity or potency compared to 5l’s morpholine-pyridinamide chain.
Activity Profiles and Selectivity
Compound Target/Activity IC50/Inhibition (%) Selectivity Notes Reference
SRT1720 SIRT1 agonist N/A Enhances mitochondrial biogenesis
PBPA TSPO ligand (SPECT imaging) N/A Diagnostic applications
Compound 5l VEGFR2 inhibitor / Cytotoxic 1.4 μM (MDA-MB-231) Selective for breast cancer
Target Compound* Hypothetical kinase inhibitor/imaging probe N/A Structural features suggest dual potential N/A

*Biological data for the target compound are inferred from structural analogs.

Substituent Effects on Activity
  • Imidazo[2,1-b]thiazole Core : Linked to kinase inhibition (VEGFR2) and cytotoxicity in cancer models. Substitutions at the 6-position (e.g., aryl groups) enhance potency .
  • Benzo[d]oxazol-2-one Group : Found in imaging probes (e.g., PBPA) due to its chelation properties. Modifications here may influence biodistribution or target engagement .
  • Acetamide Linker : Flexibility in this region (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in ) affects metabolic stability and binding kinetics .

Q & A

Q. Stepwise Synthesis :

Friedel-Crafts acylation to attach the imidazo[2,1-b]thiazole core to the phenyl ring using Eaton’s reagent (P2_2O5_5/MeSO3_3H) under solvent-free conditions (yield: ~65%) .

Acetamide coupling via a nucleophilic substitution reaction between 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and the amino group on the phenyl ring, optimized at 60°C in DMF with DCC as a coupling agent .

Q. Key Parameters :

  • Temperature control (<70°C) to prevent oxazolone ring decomposition.
  • Solvent polarity (DMF > THF) to enhance reaction rates .

Intermediate: How can researchers validate the compound’s biological activity against glioblastoma models, and what contradictory data might arise?

Q. In Vitro Assays :

  • Test apoptosis induction in U87MG glioblastoma cells via ER stress markers (e.g., GRP78, CHOP) using Western blotting. Compare results to structurally similar compounds like (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide, which showed EC50_{50} = 1.2 µM .

Q. Contradictions :

  • Discrepancies in IC50_{50} values may arise due to variations in blood-brain barrier (BBB) permeability or off-target effects. Validate using LC-MS/MS to quantify intracellular compound concentrations .

Advanced: How can reaction conditions be optimized to resolve low yields during the oxazolone-acetamide coupling step?

Q. Data-Driven Optimization :

ConditionConversion RateYield
DMF, 60°C, DCC85%72%
THF, 40°C, EDCI/HOBt18%10%
CH3_3CN, 80°C, DIC10%5%

Q. Recommendations :

  • Use DMF with DCC at 60°C for optimal conversion.
  • Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:1) to detect unreacted starting material .

Advanced: What strategies can reconcile conflicting data in cytotoxicity assays across different cell lines?

Q. Case Study :

  • In MCF-7 breast cancer cells, the compound showed IC50_{50} = 5 µM, but no activity in A549 lung cancer cells.

Q. Resolution Strategies :

Perform target engagement assays (e.g., thermal shift assays) to confirm binding to putative targets like the immunoproteasome .

Evaluate metabolic stability in each cell line using hepatocyte microsomes to identify differential metabolism .

Advanced: How can computational methods guide the design of derivatives with improved selectivity?

Q. Approaches :

  • Molecular docking against the ATP-binding site of Aurora kinase A (PDB: 3E5A) to prioritize substituents on the phenyl ring.
  • QSAR models using descriptors like logP and polar surface area to predict BBB permeability .

Validation : Synthesize top candidates and test in orthotopic glioblastoma models for in vivo efficacy .

Intermediate: What spectroscopic techniques are essential for characterizing degradation products under physiological conditions?

Q. Protocol :

LC-HRMS to identify hydrolyzed products (e.g., cleavage of the acetamide bond at pH 7.4).

19F-NMR^{19}\text{F-NMR} (if fluorinated analogs are used) to track stability in serum-containing media .

Basic: What are the documented biological targets of imidazo[2,1-b]thiazole derivatives, and how might they apply to this compound?

Q. Reported Targets :

  • EGFR kinase (IC50_{50} = 0.8 µM for analog in ).
  • Immunoproteasome subunit LMP7 (inhibition reduces TNF-α production in macrophages) .

Methodological Note : Use kinase profiling panels (e.g., Eurofins) to confirm target specificity.

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